ethyl 4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-(2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetyl)piperazine-1-carboxylate (CAS No. 612803-66-4) is a complex organic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H25N3O4S2, with a molecular weight of 459.58 g/mol. The structure features a thiazolidinone core, which is known for its diverse biological activities, and a piperazine moiety that enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C22H25N3O4S2 |
Molecular Weight | 459.58 g/mol |
CAS Number | 612803-66-4 |
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . The thiazolidinone derivatives, particularly those containing the allylidene moiety, have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited significant inhibition of cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic activity of related thiazolidinone compounds using the MTT assay. The results indicated that certain derivatives had IC50 values as low as 29 μM against HeLa cells, suggesting strong anticancer potential .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties , likely due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Research indicates that thiazolidinone derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial activity against various bacterial strains. The presence of functional groups in its structure contributes to its ability to disrupt microbial cell membranes and inhibit growth .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with thiazolidinone structures often inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Interaction with Biological Targets : The lipophilic nature of the compound allows it to interact effectively with cellular membranes and biological targets, enhancing its therapeutic efficacy.
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-29-21(28)24-11-9-23(10-12-24)19(26)15-25-20(27)18(31-22(25)30)14-16(2)13-17-7-5-4-6-8-17/h4-8,13-14H,3,9-12,15H2,1-2H3/b16-13+,18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMRSBXOGHBGMI-UEUHXYKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.